

Application Note: Structural Elucidation of Nitroso-prodenafil using Multinuclear and Multidimensional NMR Spectroscopy

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Compound of Interest

Compound Name: *Nitroso-prodenafil*

Cat. No.: B12751203

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroso-prodenafil is a synthetic compound identified as a nitrosated prodrug of aildenafil, an analogue of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil.^[1] Its structural similarity to known pharmaceuticals necessitates a robust and unambiguous method for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of such novel psychoactive substances and drug analogues.^{[2][3]} This application note provides a detailed protocol for the analysis of **Nitroso-prodenafil** using a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation spectroscopy (COSY, HSQC, HMBC), to unequivocally determine its chemical structure.

Chemical Structure

Nitroso-prodenafil (IUPAC Name: 5-((3,5-dimethyl-1-nitrosopiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one) possesses a complex molecular framework amenable to detailed NMR analysis. The key structural features include a pyrazolopyrimidinone core, a substituted phenyl ring, and a unique N-nitrosated dimethylpiperazine moiety.

Molecular Formula: C₂₇H₃₅N₉O₅S₂^[2]

Molecular Weight: 629.22 g/mol

Data Presentation: Predicted NMR Data for Nitroso-prodenafil

Disclaimer: The following NMR data is a realistic, illustrative example based on the analysis of structurally similar compounds, including aildenafil and other sildenafil analogues, as direct, published experimental data for **Nitroso-prodenafil** is not available. The chemical shifts are referenced to TMS at 0 ppm.

Table 1: Predicted ^1H NMR Data for **Nitroso-prodenafil** (500 MHz, CDCl_3)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1' (propyl- CH_2)	2.85	t	7.5
H-2' (propyl- CH_2)	1.80	sext	7.5
H-3' (propyl- CH_3)	1.05	t	7.5
N- CH_3	4.20	s	-
O- CH_2 (ethoxy)	4.15	q	7.0
O- CH_3 (ethoxy)	1.45	t	7.0
Phenyl H-3	8.05	d	2.5
Phenyl H-5	7.90	dd	8.5, 2.5
Phenyl H-6	7.15	d	8.5
Piperazine H-2ax/6ax	4.50	m	-
Piperazine H-2eq/6eq	3.90	m	-
Piperazine H-3ax/5ax	3.20	m	-
Piperazine H-3eq/5eq	2.80	m	-
Piperazine CH_3	1.30	d	6.5

Table 2: Predicted ^{13}C NMR Data for **Nitroso-prodenafil** (125 MHz, CDCl_3)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1' (propyl- CH_2)	29.5
C-2' (propyl- CH_2)	22.0
C-3' (propyl- CH_3)	13.8
N- CH_3	38.0
O- CH_2 (ethoxy)	64.5
O- CH_3 (ethoxy)	14.5
Phenyl C-1	130.0
Phenyl C-2	160.0
Phenyl C-3	125.0
Phenyl C-4	135.0
Phenyl C-5	128.0
Phenyl C-6	112.0
Pyrazolopyrimidinone C-3	155.0
Pyrazolopyrimidinone C-3a	118.0
Pyrazolopyrimidinone C-5	148.0
Pyrazolopyrimidinone C-7	162.0
Pyrazolopyrimidinone C-7a	140.0
Piperazine C-2/6	55.0
Piperazine C-3/5	48.0
Piperazine CH_3	18.0

Experimental Protocols

1. Sample Preparation

- Weigh approximately 10-15 mg of **Nitroso-prodenafil** standard.
- Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Spectroscopy

- ^1H NMR Acquisition:
 - Instrument: 500 MHz NMR Spectrometer
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 3.28 s
 - Relaxation Delay: 2.0 s
 - Spectral Width: 20 ppm
 - Temperature: 298 K
- ^{13}C NMR Acquisition:
 - Instrument: 500 MHz NMR Spectrometer (125 MHz for ^{13}C)
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Acquisition Time: 1.09 s
 - Relaxation Delay: 2.0 s

- Spectral Width: 240 ppm
- Temperature: 298 K

3. 2D NMR Spectroscopy

- ^1H - ^1H COSY (Correlation Spectroscopy):[\[4\]](#)
 - Pulse Program: cosygpqf
 - Number of Scans: 8
 - Increments: 256 in F1
 - Spectral Width: 12 ppm in both dimensions
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Number of Scans: 4
 - Increments: 256 in F1
 - Spectral Width (F2 - ^1H): 12 ppm
 - Spectral Width (F1 - ^{13}C): 180 ppm
 - ^1JCH Coupling Constant: 145 Hz
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgpndqf
 - Number of Scans: 16
 - Increments: 256 in F1
 - Spectral Width (F2 - ^1H): 12 ppm

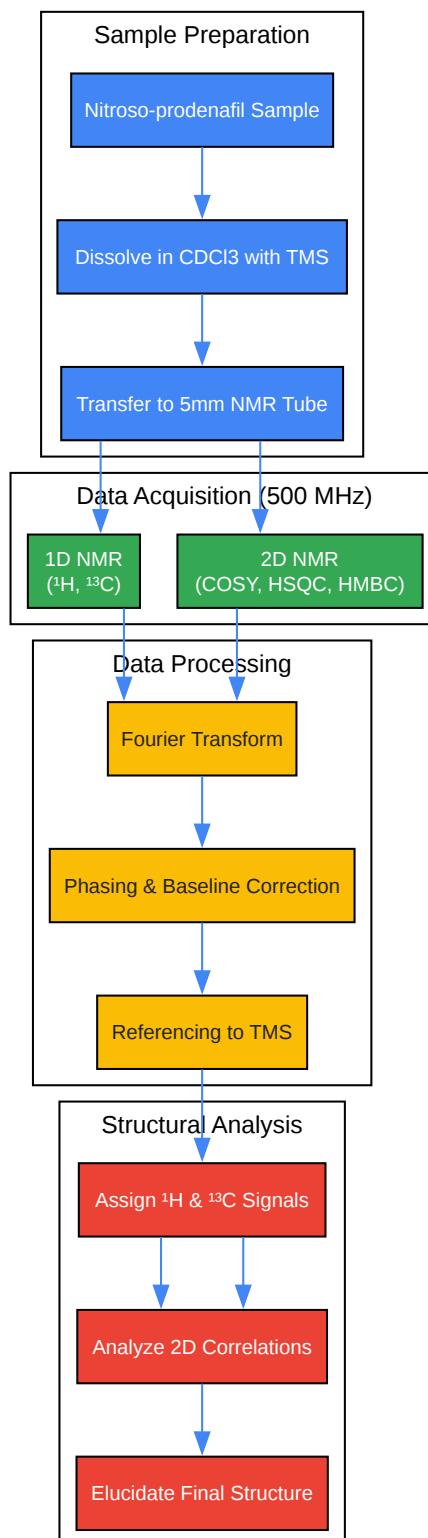
- Spectral Width (F1 - ^{13}C): 220 ppm
- Long-range JCH Coupling Constant: 8 Hz

4. Data Processing

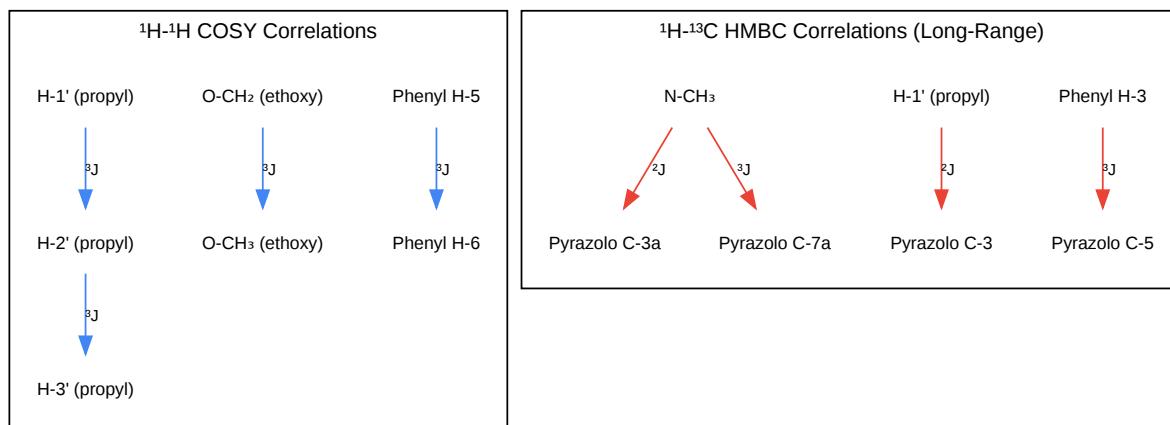
- Apply Fourier transformation to the acquired FIDs.
- Phase correct the spectra manually.
- Perform baseline correction.
- Reference the ^1H spectra to the TMS signal at 0.00 ppm and the ^{13}C spectra accordingly.
- Integrate the signals in the ^1H spectrum.
- Analyze the multiplicities and coupling constants.
- Process and analyze the 2D spectra to establish correlations.

Mandatory Visualizations

Workflow for NMR-based Structural Elucidation of Nitroso-prodenafil



Key Predicted 2D NMR Correlations for Nitroso-prodenafil

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